Centellasaponin A
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Overview
Description
Centellasaponin A is a pentacyclic triterpene saponin isolated from the medicinal herb Centella asiatica.
Preparation Methods
Centellasaponin A is typically extracted from Centella asiatica using methanolic extraction methods. The biosynthesis of centellosides involves the cyclisation of 2,3-oxidosqualene by amyrin synthase . Industrial production methods often involve cell suspension cultures of Centella asiatica, which are treated with elicitors like methyl jasmonate to enhance the production of centellosides .
Chemical Reactions Analysis
Centellasaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original saponin structure, which may exhibit different biological activities .
Scientific Research Applications
Centellasaponin A has a wide range of scientific research applications. In chemistry, it is studied for its unique triterpene structure and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is known for its wound-healing, anti-inflammatory, and neuroprotective properties. It has been used in studies related to skin diseases, nervous system disorders, and circulatory diseases . In industry, this compound is utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health .
Mechanism of Action
The mechanism of action of Centellasaponin A involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like aldose reductase, which plays a role in diabetic complications . Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators .
Comparison with Similar Compounds
Centellasaponin A is unique among centellosides due to its specific triterpene structure. Similar compounds include asiaticoside, madecassoside, and centelloside, which also exhibit pharmacological activities but differ in their specific molecular structures and biological effects . For example, asiaticoside is known for its wound-healing properties, while madecassoside has strong anti-inflammatory effects .
Properties
Molecular Formula |
C48H78O19 |
---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h21,24-41,49-60H,8-20H2,1-7H3/t21-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
UKZNRIQOGQPWHP-GQHFFMBASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=C4CC(CC5)(C)C)CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4=C6CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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